3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine
Overview
Description
3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a butan-2-yl group and a 6-methylpyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides in the presence of a strong base.
Attachment of 6-Methylpyridin-3-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 6-methylpyridin-3-ylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperazine and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its use in psychiatric medications.
1-(2-Pyridyl)piperazine: Used in the synthesis of various pharmaceuticals.
1-(4-Methylphenyl)piperazine: Utilized in the development of drugs targeting serotonin receptors.
Uniqueness
3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine is unique due to the presence of both the butan-2-yl and 6-methylpyridin-3-ylmethyl groups, which confer distinct steric and electronic properties. These features can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
3-butan-2-yl-1-[(6-methylpyridin-3-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-4-12(2)15-11-18(8-7-16-15)10-14-6-5-13(3)17-9-14/h5-6,9,12,15-16H,4,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXMRWSDDVRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CN(CCN1)CC2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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